molecular formula C21H26BrNO B3192222 3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione CAS No. 6148-20-5

3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B3192222
CAS No.: 6148-20-5
M. Wt: 388.3 g/mol
InChI Key: DFENFKJORSPHQZ-IIPFOPBBSA-N
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Description

The compound 3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione belongs to the maleimide family, characterized by a pyrrole-2,5-dione core. Its structure features:

  • Position 1: A 2,3-dimethylphenyl group, contributing steric bulk and hydrophobicity.
  • Position 4: A 4-chloroanilino group, enabling hydrogen bonding and π-π interactions.

Properties

CAS No.

6148-20-5

Molecular Formula

C21H26BrNO

Molecular Weight

388.3 g/mol

IUPAC Name

(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;hydrobromide

InChI

InChI=1S/C21H25NO.BrH/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-21H,12-15H2,1H3;1H/t18-,19+,20?;

InChI Key

DFENFKJORSPHQZ-IIPFOPBBSA-N

SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)Cl)C

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Br

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

Biological Activity

3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione, also known by its CAS number 307527-58-8, is a synthetic compound belonging to the class of pyrrole derivatives. Its molecular formula is C18H14Cl2N2O2C_{18}H_{14}Cl_2N_2O_2 and it has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

  • Molecular Weight : 361.22 g/mol
  • SMILES Notation : Clc1cccc(c1)NC1=C(Cl)C(=O)N(C1=O)c1cccc(c1C)

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of cancer research and anti-inflammatory effects. The following sections summarize key findings from various studies.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione, including this compound, exhibit significant antitumor properties. A study focused on similar compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116 and SW-620), with growth inhibition concentrations (GI50) in the range of 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M .

The mechanism by which these compounds exert their antitumor effects involves:

  • Inhibition of Tyrosine Kinases : The compounds have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, forming stable complexes that disrupt signaling pathways critical for tumor growth .
  • Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and function, which may contribute to their cytotoxic effects on tumor cells .

Anti-inflammatory Activity

In addition to their antitumor properties, these compounds have demonstrated anti-inflammatory effects. For instance, a derivative was tested for its hepatoprotective effects in a rat model of acute cholangitis. It was found to reduce serum transaminase levels and bilirubin levels, indicating a protective effect on liver function .

Comparative Biological Activity Table

Compound NameAntitumor Activity (GI50)Anti-inflammatory EffectMechanism
This compound1.01.6×1081.0-1.6\times 10^{-8} MReduced liver enzyme levelsInhibits EGFR/VEGFR2
Derivative A (e.g., 4-amino derivatives)Similar range reportedSignificant reduction in inflammation markersInteracts with lipid membranes

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the proliferation of colon cancer cell lines.
  • Animal Models : In vivo studies using rat models showed promising results in reducing tumor growth and improving liver function during inflammatory conditions.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione has been investigated for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
  • Case Study : In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

Material Science

This compound's unique properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.

  • Conductivity Properties : Research indicates that derivatives of this compound can enhance the electrical conductivity of polymer matrices when incorporated into composite materials.
  • Case Study : A study demonstrated that incorporating this compound into a polymer blend increased the efficiency of organic solar cells by improving charge transport properties.

Biochemical Probes

Due to its ability to selectively bind to certain proteins or nucleic acids, this compound can serve as a biochemical probe in research settings.

  • Applications in Diagnostics : It can be utilized to develop assays for detecting specific biomarkers associated with diseases.
  • Case Study : Research has shown that this compound can be labeled with fluorescent tags to visualize cellular processes in real-time, aiding in the study of cellular mechanisms.

Comparison with Similar Compounds

Research Implications

  • However, the 2,3-dimethylphenyl group’s steric effects could modulate specificity .
  • Drug Design: Substituents at Position 4 (e.g., piperazinyl vs. anilino) significantly alter solubility and target engagement. The target compound’s 4-chloroanilino group balances hydrophobicity and hydrogen-bonding capacity, making it a promising scaffold for kinase inhibitors .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione?

The compound is typically synthesized via cyclocondensation reactions involving substituted anilines and pyrrole-dione precursors. A common approach includes reacting chloro-substituted aniline derivatives with activated pyrrole intermediates under anhydrous conditions. Purification often employs column chromatography (ethyl acetate/hexane gradients) to isolate the target compound, followed by recrystallization in solvents like 2-propanol to enhance purity . Characterization via NMR and mass spectrometry confirms structural integrity .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To resolve substituent positions on the pyrrole and aryl rings (e.g., distinguishing chloro and methyl groups) .
  • X-ray crystallography : For definitive structural confirmation, leveraging single-crystal diffraction data (e.g., triclinic or monoclinic systems with parameters like a=5.83A˚,β=80.1a = 5.83 \, \text{Å}, \beta = 80.1^\circ) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What biological or pesticidal activities are associated with structurally similar pyrrole-2,5-diones?

Analogous compounds, such as 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide), exhibit fungicidal properties . While direct data on this compound is limited, its chloro-anilino and dimethylphenyl groups suggest potential bioactivity, warranting enzyme inhibition assays (e.g., acetylcholinesterase or cytochrome P450) to explore mechanisms .

Advanced Research Questions

Q. How can conflicting solubility or stability data be resolved during formulation studies?

Systematic solvent screening using Hansen solubility parameters (δD,δP,δH\delta_D, \delta_P, \delta_H) identifies optimal solvents for dissolution. Stability studies under varying pH and temperature (e.g., DSC/TGA analysis) detect degradation pathways. For polymorphic forms, powder X-ray diffraction (PXRD) distinguishes crystalline phases .

Q. What strategies optimize reaction yields in large-scale synthesis?

Design of Experiments (DOE) methodologies can optimize variables:

  • Temperature : Lower temperatures (−20°C to −15°C) minimize side reactions in diazomethane-mediated steps .
  • Catalyst loading : Triethylamine (0.12 g per 5 mmol substrate) enhances reaction rates in dichloromethane .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Q. How are computational methods applied to predict reactivity or binding affinity?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets, such as kinase domains, using crystal structure data (PDB ID: 2RF) as templates .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Challenges include poor crystal quality and weak diffraction. Mitigation strategies:

  • Crystal growth : Slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) improves lattice formation .
  • Data refinement : Software suites (SHELX, OLEX2) resolve disordered atoms via iterative least-squares modeling .
  • Validation : R-factor convergence (<0.06) and data-to-parameter ratios (>14:1) ensure reliability .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of chloro substituents .
  • Characterization : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Data Contradictions : Use hyphenated techniques (LC-MS/NMR) to trace impurities or degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione

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